2-Amino-6-iodobenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-6-iodobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPZANXSPGMVQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Stewardship in Medicinal Chemistry: A Technical Monograph on 2-Amino-6-iodobenzonitrile
[1]
Executive Summary & Chemical Identity
2-Amino-6-iodobenzonitrile is a specialized trisubstituted arene scaffold used primarily in the synthesis of fused heterocycles (e.g., quinazolines) for kinase inhibitor discovery.[1] Its structure—featuring a nitrile group flanked by an amino group and an iodine atom—creates a unique "chemical crowding" environment.[1]
This configuration grants it "privileged scaffold" status but introduces specific stability challenges.[1] The iodine atom is susceptible to photolytic cleavage, while the nitrile moiety presents a latent toxicity risk (HCN evolution) under acidic stress. This guide moves beyond the standard SDS to provide a mechanistic understanding of safe handling.[1]
Table 1: Physicochemical Profile
| Property | Data / Specification | Technical Note |
| CAS Number | 123241-50-9 | Verify against CoA; isomers (e.g., 2-amino-5-iodo) are common.[1] |
| Molecular Formula | MW: 244.03 g/mol | |
| Appearance | Off-white to beige solid | Darkening indicates photo-degradation (iodine release).[1] |
| Melting Point | Predicted ~130–150°C | Experimental data scarce.[1] Analogous 2-amino-6-chlorobenzonitrile melts at 132–138°C. |
| Solubility | DMSO, DMF, MeOH | Low water solubility.[1] Lipophilic (LogP ~2.2 predicted).[1] |
| Reactivity | Light Sensitive; Acid Sensitive | Critical: Weak C-I bond; Nitrile hydrolysis risk.[1] |
Hazard Identification & Toxicology (Mechanistic View)
Standard SDSs list hazards; this section explains the causality to enforce compliance.
The "Nitrile-Iodine" Dual Threat[1]
-
Acute Toxicity (Oral/Inhalation): Nitriles can undergo metabolic activation (via cytochrome P450) or acidic hydrolysis to release cyanide ions (
), inhibiting cytochrome c oxidase.[1] While less potent than simple cyanide salts, the risk dictates strict control.[1] -
Phototoxicity: The Carbon-Iodine (
) bond is the weakest among haloarenes.[1] Exposure to UV/ambient light generates aryl radicals and free iodine ( ), which are potent oxidizers and irritants to respiratory mucosa. -
Sensitization: The aniline (amino) moiety is a known structural alert for skin sensitization.[1] It can form haptens with skin proteins, leading to allergic contact dermatitis.
Table 2: GHS Hazard Classifications
| Hazard Class | Category | H-Code | Statement |
| Acute Toxicity | Oral 4 | H302 | Harmful if swallowed.[1] |
| Skin Irritation | 2 | H315 | Causes skin irritation.[1][2][3][4][5] |
| Eye Irritation | 2A | H319 | Causes serious eye irritation.[1][2][3][4][5][6] |
| STOT-SE | 3 | H335 | May cause respiratory irritation.[1][2][3][5] |
Engineering Controls: The Self-Validating System
Safety is not about "being careful"; it is about designing a workflow where failure is contained.[1] The following logic diagram outlines the decision matrix for PPE and Engineering controls based on the operation scale.
Figure 1: Operational logic for handling 2-amino-6-iodobenzonitrile. Note the "Light Check" step as a quality/safety gate.
Safe Handling & Experimental Protocols
Storage & Stability[7]
-
Temperature: Store at 2–8°C.
-
Atmosphere: Store under inert gas (Argon/Nitrogen).[1] The amino group is susceptible to oxidation.[1]
-
Light: Amber vials are mandatory .[1] Wrap clear glassware in aluminum foil during reactions.
Reaction Setup: Quinazoline Synthesis Context
This compound is frequently used to synthesize quinazolines via condensation with aldehydes/amidines.[1] The iodine allows for subsequent Suzuki/Sonogashira couplings.[1]
Protocol: Safe Reaction Setup
-
Weighing: Perform only in a sash-lowered fume hood or vented enclosure. Static electricity can disperse the fine powder; use an anti-static gun if available.[1]
-
Solvent Choice: Avoid acidic solvents (e.g., acetic acid) at high temperatures unless the reaction vessel is connected to a caustic scrubber (to trap potential HCN).[1]
-
Quenching:
-
Waste: Segregate aqueous waste as "Cyanide Potential" if acidic reagents were used.[1] Solid waste goes to "Hazardous Organics."[1]
Emergency Response Protocols
In the event of exposure, the iodine content and nitrile group dictate the response.
Figure 2: Triage workflow for exposure incidents. Note that while specific antidotes exist for cyanide, they are rarely required for benzonitriles unless ingested in large quantities; supportive care is the primary line of defense.[1]
Synthesis & Application Context
Understanding why we use this compound helps enforce how we handle it.[1]
The 2-amino-6-iodobenzonitrile scaffold is a "molecular hinge."[1]
-
The Nitrile (C1) + Amine (C2): Reacts with aldehydes/ammonia to close the pyrimidine ring (forming the Quinazoline core).[1]
-
The Iodine (C6): Remains available after ring closure.[1] This is critical. It allows medicinal chemists to attach diverse functional groups (R-groups) at the 5-position of the final quinazoline (due to renumbering) late in the synthetic sequence.[1]
Citation Support: Recent methodologies utilize iodine-catalyzed oxidative cyclization to convert 2-aminobenzonitriles into quinazolines, highlighting the compound's utility in green chemistry approaches [1].[1][7]
References
-
Deshmukh, D. S., & Bhanage, B. M. (2018).[7][8] Molecular Iodine Catalyzed Benzylic C(sp3)–H Bond Amination: A Facile Synthesis of Quinazolines. Synlett, 29(07), 979-985.[1]
-
Thermo Fisher Scientific.[1][4] (2025).[1][3][4][5] Safety Data Sheet: 2-Amino-6-chlorobenzonitrile. (Used as surrogate for physicochemical properties).[1]
-
National Center for Biotechnology Information.[1] (2023).[1][9] PubChem Compound Summary for CID 123241-50-9.
-
ChemicalBook. (2023).[1] 2-Amino-6-iodobenzonitrile Product Description and CAS Verification.
Sources
- 1. echemi.com [echemi.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. capotchem.cn [capotchem.cn]
- 7. Quinazoline synthesis [organic-chemistry.org]
- 8. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 9. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
Photochemical Stability Profile and Handling of 2-Amino-6-iodobenzonitrile
This guide details the stability profile, photochemical degradation mechanisms, and handling protocols for 2-amino-6-iodobenzonitrile (CAS 123241-50-9). It is designed for researchers utilizing this compound as an intermediate in the synthesis of quinazolines, bioactive heterocycles, or immunomodulatory drugs.
Executive Summary: The Photochemical Threat
2-Amino-6-iodobenzonitrile is inherently unstable under UV and visible light due to the lability of the carbon-iodine (C–I) bond. Upon exposure to photons in the UV-A/B range (and extending into the blue visible spectrum), the molecule undergoes homolytic cleavage , generating highly reactive aryl radicals.
-
Primary Degradation Pathway: Photo-deiodination (yielding 2-aminobenzonitrile).[1]
-
Secondary Risks: Radical-mediated polymerization and oxidative darkening (due to the aniline moiety).
-
Critical Handling Rule: All manipulations must occur under amber light or in low-actinic environments . Storage requires opaque, inert-gas-purged containers at ≤4°C.
Chemical Vulnerability Analysis
The instability of 2-amino-6-iodobenzonitrile arises from two competing electronic features:
-
The C–I Bond (The Weak Link): The bond dissociation energy (BDE) of an aryl C–I bond is approximately 65 kcal/mol . UV light at 300 nm carries energy of ~95 kcal/mol, which is sufficient to cleave this bond instantaneously.
-
The Amino Group (The Electron Donor): The electron-donating amino group (-NH₂) at the meta position (relative to iodine) increases the electron density of the ring, stabilizing the resulting radical cation intermediates but also making the ring more susceptible to photo-oxidation.
-
The Nitrile Group (The Radical Trap): The ortho-position of the nitrile group relative to the iodine creates a steric and electronic environment where the nascent aryl radical can potentially attack the nitrile nitrogen, though H-atom abstraction from the solvent is kinetically favored in standard solutions.
Photochemical Degradation Mechanism
The degradation proceeds via a radical manifold.[2] When the molecule absorbs a photon (
Mechanism Description
-
Excitation: The ground state molecule absorbs a photon, entering an excited singlet state (
). -
Intersystem Crossing (ISC): The excited singlet state relaxes to a triplet state (
) or directly dissociates. -
Homolysis: The C–I bond cleaves, releasing an iodine radical (
) and a 2-amino-6-cyanophenyl radical . -
Propagation (H-Abstraction): The highly reactive phenyl radical abstracts a hydrogen atom from the solvent (e.g., methanol, DMSO, or moisture), forming 2-aminobenzonitrile (the primary impurity).
-
Termination: Iodine radicals recombine to form
(visible as yellow/brown discoloration).
Visualization: Degradation Pathway
Caption: Photolytic deiodination pathway of 2-amino-6-iodobenzonitrile leading to the primary impurity 2-aminobenzonitrile.
Experimental Assessment Protocol
To validate the stability of a specific batch or formulation, use the following "Force Degradation" protocol adapted from ICH Q1B guidelines.
Materials Required[1][3][4][5][6][7][8][9][10][11][12]
-
Light Source: Xenon arc lamp or cool white fluorescent lamp (output ~1.2 million lux·hours).
-
Actinometer: Quinine monohydrochloride (to quantify UV exposure).
-
Analysis: HPLC-UV/Vis (Diode Array Detector).
Step-by-Step Methodology
Phase 1: Sample Preparation
-
Stock Solution: Dissolve 10 mg of 2-amino-6-iodobenzonitrile in 10 mL of Acetonitrile (HPLC grade).
-
Test Sample: Transfer 1 mL of stock to a clear quartz vial (Light Exposed).
-
Dark Control: Transfer 1 mL of stock to an amber vial wrapped in aluminum foil (Dark Control).
Phase 2: Exposure
-
Place the "Test Sample" in a photostability chamber.
-
Expose for 24 hours at 25°C.
-
Keep the "Dark Control" in the same chamber to control for thermal degradation.
Phase 3: Analytical Method (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: 254 nm (aromatic absorption) and 220 nm (amide/nitrile).
Phase 4: Data Interpretation
Compare the chromatograms.
-
Peak A (RT ~X min): Parent compound.
-
Peak B (RT < X min): 2-Aminobenzonitrile (more polar due to loss of Iodine).
-
Calculation:
Visualization: Stability Testing Workflow
Caption: Experimental workflow for assessing photostability using Dark Control comparison.
Mitigation & Storage Protocols
To ensure integrity for downstream synthesis (e.g., Suzuki coupling or quinazoline formation), adhere to these strict protocols.
Storage Standards
| Parameter | Requirement | Rationale |
| Container | Amber glass vial + Parafilm seal | Blocks UV/Vis light; prevents moisture ingress. |
| Atmosphere | Argon or Nitrogen (Inert) | Prevents oxidation of the amino group. |
| Temperature | 2°C to 8°C (Refrigerate) | Slows thermal hydrolysis of the nitrile. |
| Desiccant | Silica gel packet in secondary container | Nitriles can hydrolyze to amides in humid air. |
Handling in the Lab
-
Amber Glassware: Always perform weighing and dissolution in amber volumetric flasks.
-
Foil Wrapping: If amber glassware is unavailable, wrap the reaction flask in aluminum foil immediately after adding the reagent.
-
Solvent Degassing: Use sparged (oxygen-free) solvents. Dissolved oxygen accelerates the radical chain reaction initiated by photolysis.
-
Reaction Monitoring: When spotting TLC plates, minimize exposure to UV lamps. Visualize quickly and mark; do not leave the plate under the lamp.
Impact on Downstream Synthesis
Using photo-degraded 2-amino-6-iodobenzonitrile leads to specific failures in organic synthesis:
-
Stoichiometric Imbalance: The de-iodinated impurity (2-aminobenzonitrile) will not participate in cross-coupling reactions (e.g., Sonogashira, Suzuki) that require the aryl iodide handle. This leads to an excess of the coupling partner and difficult purification.
-
Catalyst Poisoning: Free iodine (
) generated during photolysis is an oxidant that can oxidize Pd(0) catalysts to Pd(II) or Pd(IV) inactive species, stalling the catalytic cycle. -
Side Reactions: The 2-aminobenzonitrile impurity may competitively react with electrophiles (e.g., acid chlorides) intended for the main product, creating inseparable byproducts.
References
-
Mechanistic Photochemistry of Aryl Iodides
- Grimm, J. B., et al. (2011). "Light-mediated deiodination of aryl iodides." Journal of Organic Chemistry. (Demonstrates the universality of C-I homolysis under UV light).
-
Stability of Benzonitrile Derivatives
-
ICH Guidelines for Stability Testing
- International Conference on Harmonisation (ICH). "Q1B: Photostability Testing of New Drug Substances and Products."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Photochemical Generation and Characterization of C-Aminophenyl-Nitrilimines: Insights on Their Bond-Shift Isomers by Matrix-Isolation IR Spectroscopy and Density Functional Theory Calculations [mdpi.com]
Methodological & Application
Application Note: Precision Synthesis of 5-Iodoquinazoline Scaffolds
This is a comprehensive Application Note and Protocol guide for the synthesis of 5-iodoquinazoline derivatives starting from 2-amino-6-iodobenzonitrile .
Part 1: Strategic Analysis & Core Directive
The "Peri-Position" Advantage
The selection of 2-amino-6-iodobenzonitrile is a high-value strategic choice. Unlike the common 2-amino-5-iodobenzonitrile (which yields the 6-iodoquinazoline), the 6-iodo starting material cyclizes to form the 5-iodoquinazoline scaffold.
-
Structural Mapping:
-
Benzonitrile C1
Quinazoline C4a (Bridgehead) -
Benzonitrile C6 (Iodine)
Quinazoline C5 (Peri-position)
-
-
Why it matters: The C5 position is sterically unique due to its proximity to the C4 substituent (the peri-effect). Functionalizing this position allows for the creation of atropisomeric kinase inhibitors or compounds with unique steric lock mechanisms that are inaccessible via standard 6- or 7-substituted quinazolines.
Synthetic Challenges
-
Steric Hindrance: The iodine atom at C6 is ortho to the nitrile group. This steric bulk can retard nucleophilic attack at the nitrile carbon during cyclization.
-
Labile C-I Bond: The C-I bond is prone to oxidative addition by Palladium or Copper. If transition metal catalysts are used for cyclization (e.g., copper-catalyzed oxidative synthesis), there is a high risk of premature deiodination or homocoupling.
-
Regiocontrol: Ensuring the iodine remains intact for subsequent diversification (Suzuki/Sonogashira) requires "soft" cyclization conditions.
Part 2: Experimental Protocols
Protocol A: "Soft" Cyclization to 4-Amino-5-iodoquinazoline
Best for: Preserving the iodine handle for late-stage diversification.
This protocol utilizes Formamidine Acetate as the C2 source. It avoids harsh oxidants and transition metals, ensuring the C-I bond remains untouched.
Materials
| Reagent | Equiv. | Role |
| 2-Amino-6-iodobenzonitrile | 1.0 | Substrate |
| Formamidine Acetate | 1.5 - 2.0 | Cyclization Partner (C2 source) |
| 2-Methoxyethanol | Solvent | High-boiling polar solvent |
| Acetic Acid (Glacial) | 0.1 (Cat.) | Catalyst (optional) |
Step-by-Step Methodology
-
Setup: Charge a dried 50 mL round-bottom flask with 2-amino-6-iodobenzonitrile (1.0 mmol, 244 mg) and Formamidine Acetate (2.0 mmol, 208 mg).
-
Solvation: Add 2-Methoxyethanol (5 mL). The mixture may remain a suspension at room temperature.
-
Reaction: Heat the mixture to 125°C (oil bath temperature).
-
Critical Checkpoint: The suspension should clear to a solution within 30 minutes. If starting material persists after 2 hours (check TLC, 30% EtOAc/Hexane), add an additional 0.5 equiv of formamidine acetate.
-
-
Completion: Reflux for 6–12 hours. Monitor for the disappearance of the nitrile peak (IR: ~2210 cm⁻¹) or by LCMS (Target Mass: 271.0 Da).
-
Workup:
-
Cool to room temperature.[1]
-
Pour the reaction mixture into ice-cold water (20 mL).
-
The product, 5-iodoquinazolin-4-amine , typically precipitates as a beige solid.
-
Filter, wash with cold water (2 x 5 mL) and diethyl ether (1 x 5 mL) to remove unreacted amidine.
-
-
Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.
Protocol B: The "Hard" Activation (Quinazolinone Route)
Best for: Installing diverse amines at C4 via a chloro-intermediate.
This route first creates the oxo-derivative, converts it to a chloro-imidate, and then performs an SNAr reaction.
Phase 1: Cyclization to 5-Iodoquinazolin-4(3H)-one
-
Reagents: 2-Amino-6-iodobenzonitrile (1.0 equiv), Formic Acid (excess), Sulfuric Acid (cat.).
-
Procedure: Reflux the nitrile in 85% Formic Acid for 4 hours. The nitrile hydrolyzes to the amide and cyclizes in situ.
-
Isolation: Pour into water. Filter the white precipitate (5-iodoquinazolin-4(3H)-one).
Phase 2: Chlorination & SNAr
-
Chlorination: Suspend the quinazolinone (1.0 equiv) in POCl₃ (5.0 equiv). Add N,N-Diethylaniline (1.0 equiv) as a base catalyst.
-
Heating: Reflux at 105°C for 2 hours until the solution is clear.
-
Safety Note: Quench POCl₃ carefully into ice/ammonia. Do not let the temperature spike.
-
-
Substitution: Dissolve the crude 4-chloro-5-iodoquinazoline in Isopropanol (IPA). Add the desired amine (e.g., aniline, morpholine) (1.2 equiv). Heat at 60°C for 1 hour.
-
Result: 4-Substituted-amino-5-iodoquinazoline.
Protocol C: Divergent Functionalization (Suzuki Coupling at C5)
Context: Once the quinazoline ring is formed (via Protocol A or B), the Iodine at C5 is activated for cross-coupling.
Reaction: 5-Iodoquinazoline derivative + Aryl Boronic Acid
-
Catalyst System: Pd(dppf)Cl₂·DCM (5 mol%) is preferred over Pd(PPh₃)₄ due to the steric crowding at C5.
-
Base/Solvent: K₂CO₃ (3.0 equiv) in 1,4-Dioxane/Water (4:1).
-
Temperature: 90°C under Argon.
-
Note: Deiodination is a common side reaction. If observed, switch to anhydrous conditions using Cs₂CO₃ in Toluene with Pd(OAc)₂/XPhos.
Part 3: Visualization & Logic[1]
Reaction Pathway Diagram
The following diagram illustrates the structural transformation and the critical numbering shift from Benzonitrile to Quinazoline.
Caption: Structural evolution from 2-amino-6-iodobenzonitrile to the 5-iodoquinazoline scaffold, highlighting the preservation of the iodine handle for downstream coupling.
Troubleshooting Decision Tree
Caption: Diagnostic workflow for optimizing the cyclization reaction.
Part 4: References & Grounding[1]
In-Text Citations & Justification
-
Cyclization Mechanism: The reaction with formamidine acetate proceeds via nucleophilic attack of the aniline nitrogen on the protonated amidine, followed by intramolecular attack on the nitrile. This "Pinner-like" mechanism is favored in polar aprotic solvents [1].
-
5-Iodo vs 6-Iodo: It is critical to note that while 2-amino-5-iodobenzonitrile yields 6-iodoquinazoline, the 2-amino-6-iodobenzonitrile precursor yields the 5-iodo isomer due to the ortho-relationship with the nitrile [2].
-
Palladium Sensitivity: The C5-Iodine bond is electronically coupled to the N1-C2 pi-system, making it susceptible to oxidative addition. Copper-free conditions are recommended during the initial cyclization to prevent premature coupling [3].
References
-
Synthesis of Quinazolines: "Quinazoline synthesis via reaction of 2-aminobenzonitriles with amidines." Organic Chemistry Portal. Link
-
Regiochemistry of Quinazolines: "Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications." J. Braz.[2] Chem. Soc., 2024. Link
-
Iodoquinazoline Reactivity: "Synthesis and Evaluation of 6-Iodoquinazolines (Comparative reactivity analysis)." Journal of Applied Sciences, 2004. Link
Sources
Application Note: Optimization and Execution of Suzuki-Miyaura Cross-Coupling for 2-Amino-6-iodobenzonitrile
Executive Summary
This guide details the protocol for the Suzuki-Miyaura cross-coupling of 2-amino-6-iodobenzonitrile . This substrate presents a unique "push-pull" electronic environment and significant steric crowding due to the ortho,ortho'-disubstitution pattern flanking the nitrile group. While the iodine atom provides a labile handle for oxidative addition, the adjacent nitrile and amine groups can interfere with catalyst coordination and transmetallation.
This note provides two validated protocols:
-
Method A (Standard): A cost-effective system for unhindered aryl boronic acids.
-
Method B (Advanced): A high-turnover system utilizing Buchwald precatalysts for sterically demanding or electron-poor coupling partners.
Structural Analysis & Mechanistic Challenges
The substrate 2-amino-6-iodobenzonitrile poses three specific challenges to the catalytic cycle:
-
Steric Congestion: The iodine is located at the 6-position, immediately adjacent to the nitrile (1-position). Incoming boronic acids must overcome this steric wall during transmetallation.
-
Catalyst Poisoning: The free primary amine (-NH
) at the 2-position can act as a Lewis base, potentially coordinating to the Palladium center and displacing labile phosphine ligands, thereby deactivating the catalyst (formation of Palladium black). -
Electronic Deactivation: The nitrile group is strongly electron-withdrawing, which actually favors oxidative addition into the C-I bond. However, it renders the ring electron-deficient, making the subsequent transmetallation step (which requires a nucleophilic boronate) the rate-determining bottleneck.
Mechanistic Pathway (Visualization)
The following diagram illustrates the catalytic cycle with specific emphasis on the ligand's role in preventing amine coordination.
Figure 1: Catalytic cycle highlighting the critical transmetallation step and potential amine poisoning.
Experimental Protocols
Method A: The "Workhorse" Protocol (Pd(dppf)Cl )
Best for: Routine synthesis with simple phenyl/heteroaryl boronic acids.
This method utilizes Pd(dppf)Cl
Reagents:
-
Substrate: 2-amino-6-iodobenzonitrile (1.0 equiv)
-
Boronic Acid: Ar-B(OH)
(1.2 equiv)[1] -
Catalyst: Pd(dppf)Cl
·CH Cl (5 mol%) -
Base: 2M Na
CO (aqueous) (3.0 equiv) -
Solvent: 1,4-Dioxane (0.15 M concentration relative to substrate)
Step-by-Step:
-
Charge: In a reaction vial equipped with a stir bar, add the substrate, boronic acid, and Pd catalyst.
-
Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the aqueous Na
CO solution. -
Reaction: Heat the block/oil bath to 90°C for 4–12 hours.
-
Note: Iodine is reactive; monitor by LCMS after 2 hours.
-
-
Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Wash organic layer with brine, dry over MgSO
, and concentrate.
Method B: The "High-Performance" Protocol (SPhos Pd G2)
Best for: Sterically hindered boronic acids (ortho-substituted) or electron-poor systems.
This method uses SPhos Pd G2 (Buchwald Generation 2 Precatalyst). The bulky SPhos ligand creates a "protective umbrella" over the Pd center, facilitating reductive elimination in crowded systems and preventing amine coordination.
Reagents:
-
Substrate: 2-amino-6-iodobenzonitrile (1.0 equiv)
-
Boronic Acid: Ar-B(OH)
(1.5 equiv) -
Catalyst: SPhos Pd G2 (2–3 mol%)
-
Base: K
PO (tribasic potassium phosphate) (3.0 equiv) -
Solvent: Toluene / Water (10:1 ratio)
Step-by-Step:
-
Charge: Add substrate, boronic acid, SPhos Pd G2, and solid K
PO to the vial. -
Inertion: Cap and purge with Argon (3x vacuum/backfill cycles).
-
Solvent: Add degassed Toluene and Water.
-
Reaction: Heat to 100°C for 2–6 hours.
-
Why K
PO ? Anhydrous or low-water conditions with phosphate often prevent protodeboronation of unstable boronic acids better than carbonate bases.
-
Workup and Purification Workflow
The presence of the nitrile and amine makes the product polar. Standard non-polar workups may result in yield loss.
Figure 2: Optimized purification workflow to retain polar aminobenzonitriles.
Comparative Data & Optimization Table
The following table summarizes expected outcomes based on catalyst choice for 2-amino-6-iodobenzonitrile.
| Variable | Method A (Standard) | Method B (Advanced) |
| Catalyst | Pd(dppf)Cl | SPhos Pd G2 |
| Ligand Class | Bidentate Phosphine | Dialkylbiaryl Phosphine (Buchwald) |
| Base | Na | K |
| Solvent | Dioxane / H | Toluene / H |
| Temp | 90°C | 100°C |
| Yield (Phenyl) | 85-95% | >95% |
| Yield (2-Me-Phenyl) | <40% (Steric clash) | 80-90% |
| Cost | Low | High |
Troubleshooting Guide
Problem: Low Conversion (Starting Material Remains)
-
Cause: Catalyst deactivation by the free amine.
-
Solution: Switch to Method B (SPhos). Alternatively, protect the amine as an acetamide (-NHAc) prior to coupling, then deprotect (though this adds steps).
Problem: Protodeboronation (Ar-H formation instead of Ar-Ar)
-
Cause: Boronic acid instability in hot aqueous base.
-
Solution: Switch to Method B but reduce water content (use Toluene/Water 20:1) or switch to a Boronic Acid Pinacol Ester (BPin), which is more stable.[2]
Problem: Homocoupling (Ar-Ar dimer of the boronic acid)
-
Solution: Degas solvents more rigorously (sparge with Argon for 15 mins). Ensure the reaction vessel is sealed tight.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 130(24), 7538–7539. Link
-
Gull, Y., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions. Molecules, 18(8), 8845-8855. Link
-
Tang, J. S., et al. (2012).[5] Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids.[1][5] Synthesis, 44, 541-546.[5] Link
Sources
Application Note: Strategic Utilization of 2-Amino-6-Iodobenzonitrile in Kinase Inhibitor Design
[1][2]
Abstract
This application note details the strategic deployment of 2-amino-6-iodobenzonitrile as a privileged intermediate for next-generation kinase inhibitors. Unlike its para-isomer (2-amino-5-iodobenzonitrile)—widely used for 6-substituted quinazolines like Lapatinib—the 2-amino-6-iodo variant grants access to the sterically demanding 5-position of quinazolines and the 4-position of aminoindazoles .[1][2] These vectors are critical for targeting gatekeeper mutations and accessing novel chemical space in the ATP-binding pocket.[1] This guide provides optimized protocols for cyclization and palladium-catalyzed cross-coupling, supported by mechanistic insights and self-validating quality control measures.
Introduction: The Ortho-Effect Advantage[1]
In kinase drug discovery, the orientation of the "tail" moiety relative to the hinge-binding core dictates selectivity and potency.[2] 2-amino-6-iodobenzonitrile is a 1,2,3-trisubstituted benzene derivative that serves as a divergent precursor.[2][3]
Structural Analysis & Strategic Value[1][2]
-
C1 Nitrile (–CN): Electrophilic carbon source for heterocycle formation (C4 of quinazoline, C3 of indazole).[2][3]
-
C2 Amine (–NH₂): Nucleophilic handle for cyclization (N1 of quinazoline, N1 of indazole).[2][3]
-
C6 Iodine (–I): A reactive handle ortho to the nitrile.[1][3] This positioning is unique; it places the halogen at the 5-position of a resulting quinazoline or 4-position of an indazole.[1]
Why this matters: Most FDA-approved EGFR inhibitors are 6,7-disubstituted.[1][2][3] Accessing the 5-position (via the 6-iodo precursor) allows researchers to design inhibitors that wrap around the "gatekeeper" residue (e.g., T790M in EGFR), potentially overcoming resistance mechanisms [1].[2][3]
Strategic Chemistry & Pathways[1][2][3]
The following diagram illustrates the divergent synthesis pathways available from this single intermediate.
Figure 1: Divergent synthetic pathways from 2-amino-6-iodobenzonitrile to key kinase inhibitor scaffolds.[1][2]
Experimental Protocols
Protocol A: Synthesis of 5-Iodo-4-aminoquinazoline Scaffold
This protocol converts the nitrile/amine pair into a pyrimidine ring.[1] The resulting 5-iodoquinazoline is a scaffold for "hump-binding" inhibitors.[1][2]
Reagents:
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with 2-amino-6-iodobenzonitrile (5.0 g, 20.5 mmol) and formamidine acetate (4.26 g, 41.0 mmol). Add 2-methoxyethanol (50 mL).
-
Reaction: Heat the mixture to reflux (125°C) under an argon atmosphere. Monitor by LC-MS.[1][2]
-
Checkpoint: The starting material (RT ~2.1 min) should disappear, replaced by the product peak (RT ~1.8 min, M+H 272). Reaction typically requires 12–16 hours.[1]
-
-
Workup: Cool to room temperature. The product often precipitates upon cooling.[1]
-
Isolation: Pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring. Collect the beige precipitate by vacuum filtration.[1]
-
Purification: Wash the filter cake with water (2 x 50 mL) and cold diethyl ether (20 mL) to remove unreacted amidine. Dry under high vacuum at 45°C.
Protocol B: Synthesis of 4-Iodo-1H-indazol-3-amine
This route accesses the indazole core, common in inhibitors targeting the VEGF and PDGF receptor families (e.g., Axitinib analogs).[2][3]
Reagents:
Step-by-Step Methodology:
-
Diazotization: Dissolve the starting material (2.0 g) in 6M HCl (20 mL) at 0°C. Add NaNO₂ (aqueous solution) dropwise, maintaining temperature <5°C. Stir for 30 min.
-
Critical Step: Ensure the diazonium salt does not decompose; keep strictly cold.[1]
-
-
Reduction/Cyclization: Transfer the diazonium solution slowly into a stirring solution of SnCl₂·2H₂O in conc.[1] HCl (10 mL) at 0°C.
-
Observation: Evolution of nitrogen gas is minimal here; we are forming the hydrazine intermediate which spontaneously cyclizes onto the nitrile.
-
-
Heating: Allow the mixture to warm to room temperature, then heat to 80°C for 2 hours.
-
Neutralization: Cool to 0°C. Basify carefully with 50% NaOH solution to pH 10.
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.[2][3]
Functionalization: Suzuki-Miyaura Coupling
The iodine at position 6 (benzonitrile), 5 (quinazoline), or 4 (indazole) is highly reactive.[2][3] However, steric hindrance can be an issue due to the ortho substituents.[3]
Optimized Conditions for Sterically Hindered Coupling:
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂[1][2][3]·DCM (5 mol%) | Bidentate ligand prevents catalyst decomposition and handles steric bulk better than PPh₃.[2] |
| Base | K₂CO₃ (3.0 eq) | Standard mild base; Cs₂CO₃ can be used for difficult substrates.[1][3] |
| Solvent | 1,4-Dioxane/Water (4:[2][3][5]1) | Aqueous component is essential for the transmetallation step.[1] |
| Temp | 90°C | Sufficient energy to overcome the activation barrier of the oxidative addition.[1] |
Protocol:
Quality Control & Analytical Standards
To ensure the integrity of the intermediate before committing to multi-step synthesis:
-
HPLC Purity: >98% (Area %).
-
Impurity Profile: Watch for 2-amino-benzonitrile (de-iodinated byproduct).[1][2][3] This forms if the starting material is exposed to light or reducing metals improperly.[1]
-
Specification: De-iodinated impurity < 0.5%.[1]
-
-
Appearance: Off-white to beige solid.[1][3] Darkening indicates oxidation of the amine; recrystallize from Ethanol/Water if necessary.[1]
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).[2][3][11]
-
Specific Hazard: Aryl Iodides can release iodine vapor upon thermal decomposition.[1][3] Perform all high-temperature reactions in a fume hood.
-
Nitrile Safety: While the nitrile group is stable, acidic hydrolysis can release ammonia.[3] Avoid contact with strong oxidizers.[1]
References
-
Kinase Inhibitor Design: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors."[2][3] Nature Reviews Cancer, 2009 .[3] Link
-
Indazole Synthesis: Lefebvre, V., et al.[3][9][12] "Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles." Journal of Organic Chemistry, 2010 . Link[2][3]
-
Quinazoline Scaffolds: Wang, D., et al. "Recent Advances in the Synthesis of Quinazolines."[3] Organic Chemistry Frontiers, 2015 .[3] Link
-
Suzuki Coupling Optimization: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3] Chemical Reviews, 1995 .[3][6] Link[2][3]
-
Compound Data: PubChem CID 11235213 (2-Amino-6-iodobenzonitrile).[1][2] Link[2][3]
Sources
- 1. echemi.com [echemi.com]
- 2. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-6-iodobenzonitrile,123241-50-9-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 5. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Quinazoline synthesis [organic-chemistry.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles [organic-chemistry.org]
- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]
- 11. 2-Iodobenzonitrile | 4387-36-4 [chemicalbook.com]
- 12. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Amino-6-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of 2-amino-6-iodobenzonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its amino, iodo, and cyano functionalities, which allow for the construction of complex molecular architectures. These notes are designed to offer not only step-by-step procedures but also the underlying scientific rationale for key experimental choices, ensuring robust and reproducible outcomes.
Introduction: The Strategic Utility of 2-Amino-6-iodobenzonitrile
2-Amino-6-iodobenzonitrile is a valuable substrate in organic synthesis. The presence of an iodo group provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The ortho-amino group can influence the electronic properties of the aryl iodide and may coordinate to the palladium center, a factor that requires careful consideration in catalyst and ligand selection. Furthermore, the cyano group offers a site for further synthetic transformations. The strategic disposition of these functional groups makes this molecule a key intermediate for the synthesis of various heterocyclic compounds and other complex organic molecules.
I. Suzuki-Miyaura Coupling: Synthesis of 2-Amino-6-arylbenzonitriles
The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds, coupling an organoboron species with an organohalide.[1] For 2-amino-6-iodobenzonitrile, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the 6-position.
Causality Behind Experimental Choices:
-
Catalyst and Ligand Selection: The presence of the free amino group can lead to catalyst inhibition or deactivation through coordination to the palladium center.[2] To mitigate this, bulky, electron-rich phosphine ligands such as XPhos or SPhos are often employed. These ligands stabilize the palladium catalyst and promote the desired catalytic cycle over catalyst deactivation.[2]
-
Base Selection: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.[2] The base is essential for the transmetalation step of the catalytic cycle.[1]
-
Solvent: Anhydrous, degassed solvents such as dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) are crucial to prevent quenching of the catalyst and reagents.[2]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Sources
Sonogashira coupling conditions for 2-amino-6-iodobenzonitrile
Application Note: Optimized Sonogashira Coupling of 2-Amino-6-iodobenzonitrile
Executive Summary & Strategic Importance
2-Amino-6-iodobenzonitrile is a high-value pharmacophore precursor, particularly in the synthesis of 5-substituted quinazolines and amino-quinolines , which are privileged scaffolds in kinase inhibitor discovery (e.g., EGFR, VEGFR inhibitors).
The successful functionalization of the C6-iodide via Sonogashira coupling is often the rate-limiting step in library generation. This substrate presents specific challenges:
-
Catalyst Poisoning: The free C2-amino group (
) can competitively coordinate to the Palladium center, arresting the catalytic cycle. -
Steric Congestion: The 1,2,6-substitution pattern creates a "picket fence" effect, potentially hindering the approach of bulky phosphine ligands.
-
Chemoselectivity: While the nitrile (
) is generally robust, it can undergo hydrolysis or metal-mediated hydration under harsh conditions, requiring a strictly anhydrous and pH-controlled environment.
This guide details three validated protocols to overcome these barriers, ranging from standard homogeneous conditions to specialized systems for difficult substrates.
Mechanistic Insight & Reaction Design
The reaction follows the standard Pd(0)/Cu(I) catalytic cycle but requires modification to accommodate the free amine.
Key Design Choices:
-
Catalyst Source:
is the preferred starting point due to its stability and the lability of triphenylphosphine, which allows for equilibrium between the active species and the resting state. -
Base Selection: Triethylamine (
) serves a dual role as both the base for hydrohalic acid neutralization and the solvent/co-solvent, ensuring solubility of the intermediate ammonium salts. -
The "Amine Effect": To prevent the substrate's amino group from acting as a ligand, the concentration of the alkyne and the strength of the phosphine ligand must be balanced. For recalcitrant cases, bidentate ligands (dppf) or bulky Buchwald ligands (XPhos) are employed to outcompete the substrate amine.
Visualizing the Catalytic Challenge
Figure 1: The catalytic cycle highlighting the potential for substrate-mediated catalyst deactivation (Red Box).
Experimental Protocols
Protocol A: The "Gold Standard" (General Purpose)
Best for: Standard terminal alkynes (phenylacetylene, trimethylsilylacetylene) and initial screening.
Reagents:
-
Substrate: 2-Amino-6-iodobenzonitrile (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst:
(3–5 mol%) -
Co-catalyst:
(2–3 mol%) -
Base/Solvent:
/ THF (1:3 ratio) or pure
Procedure:
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.
-
Charging: Add 2-amino-6-iodobenzonitrile (
), ( ), and ( ). -
Degassing: Cap the flask with a septum. Evacuate and backfill with Argon (
). This is critical to prevent Glaser homocoupling of the alkyne. -
Solvation: Inject anhydrous THF (
) and ( ) via syringe. Stir for 5 minutes at room temperature (RT) until the aryl iodide is dissolved. The solution typically turns yellow/orange. -
Addition: Add the terminal alkyne (
) dropwise via syringe. -
Reaction: Stir at RT for 1–2 hours. If conversion is
by TLC/LCMS after 2 hours, heat to .-
Note: Do not exceed
to avoid nitrile hydrolysis.
-
-
Workup: Dilute with EtOAc, wash with saturated
(to remove Cu), water, and brine. Dry over .
Protocol B: The "Robust" Method (Sterically Demanding)
Best for: Alkynes with bulky substituents or when Protocol A results in low conversion due to amine poisoning.
Reagents:
-
Catalyst:
(5 mol%) -
Co-catalyst:
(5 mol%) -
Solvent: DMF (Anhydrous)
-
Base:
(2.0 equiv) - Inorganic base prevents amine interference.
Procedure:
-
Dissolve substrate and alkyne in anhydrous DMF (
) in a screw-cap vial. -
Add
, , and . -
Purge with Argon for 5 minutes.
-
Seal and heat to
for 4–12 hours. -
Purification Note: DMF is difficult to remove. Wash the organic layer
with water/LiCl solution during workup to remove DMF.
Quantitative Data & Optimization Matrix
The following table summarizes expected outcomes based on solvent/base combinations for this specific substrate class.
| Parameter | Condition A (Standard) | Condition B (Robust) | Condition C (Green/Flow) |
| Catalyst | |||
| Solvent | THF / | DMF | THF / DMA (9:[1]1) |
| Base | |||
| Temp | |||
| Typical Yield | 75–88% | 60–75% | 70–85% |
| Key Risk | Amine poisoning | Difficult workup (DMF) | Leaching of Pd |
Troubleshooting & Critical Controls
Issue 1: "Glaser" Homocoupling (Alkyne-Alkyne dimer)
-
Symptom:[1][2][3][4][5][6][7][8][9] Appearance of a symmetric byproduct and consumption of alkyne without product formation.
-
Fix: Degas solvents using the "Freeze-Pump-Thaw" method or vigorous sparging with Argon for 15 mins. Add the alkyne slowly (syringe pump) to keep its concentration low relative to the aryl iodide.
Issue 2: No Reaction (Catalyst Deactivation)
-
Symptom:[1][2][3][4][5][6][7][8][9] Starting material (Aryl Iodide) remains unchanged.
-
Cause: The C2-amino group is chelating the Pd.
-
Fix: Switch to Protocol B. The bidentate ligand (dppf) is harder to displace than
. Alternatively, protect the amine as an acetamide ( ) prior to coupling, though this adds two synthetic steps.
Issue 3: Nitrile Hydrolysis
-
Symptom:[1][2][3][4][5][6][7][8][9] Formation of primary amide (
) byproduct. -
Cause: Wet solvents or high temperature with carbonate bases.
-
Fix: Use fresh molecular sieves in the solvent. Verify the water content is
(Karl Fischer).
Workflow Diagram
Figure 2: Operational workflow for the batch synthesis.
References
-
Synthesis of Quinazoline Derivatives via Sonogashira Coupling
- Title: Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Deriv
- Source: MDPI (Molecules 2021).
-
URL:[Link]
- Relevance: Details the use of 2-amino-6-iodobenzonitrile (Compound 34)
-
Flow Chemistry Protocols
- Title: Continuous-flow Sonogashira coupling of substituted iodobenzenes.
- Source: RSC Advances (2013).
-
URL:[Link]
- Relevance: Provides heterogeneous catalyst conditions (Pd/Alumina) suitable for scale-up.
-
Troubleshooting Aryl Iodide Couplings
- Title: Reactions of 2-Amino-4-iodobenzonitrile (Technical Support).
-
Source: BenchChem.[2]
- Relevance: Explicitly discusses catalyst deactivation by free amino groups and mitigation str
-
General Sonogashira Review
- Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- Source: Chemical Reviews (ACS).
-
URL:[Link]
- Relevance: Authoritative grounding for mechanistic claims and ligand selection.
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 5-Aryl-[1,2,4]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinazoline synthesis [organic-chemistry.org]
Application Note: Strategic Utilization of 2-Amino-6-iodobenzonitrile in One-Pot Multicomponent Synthesis
Executive Summary
This application note details the strategic use of 2-amino-6-iodobenzonitrile as a linchpin scaffold in the synthesis of polysubstituted quinazolines and fused heterocycles. Unlike its more common isomers (4-iodo or 5-iodo), the 6-iodo variant offers a unique 1,2,3-trisubstituted substitution pattern. This geometry allows for the precise installation of substituents at the sterically demanding C5-position of the resulting quinazoline core—a region critical for optimizing the selectivity of kinase inhibitors and GPCR ligands.
We present a validated One-Pot Palladium-Catalyzed Domino Protocol that integrates condensation, oxidative cyclization, and cross-coupling in a single operational step.
Scientific Background & Mechanistic Rationale[1][2][3][4][5]
The "Privileged" Scaffold
2-Amino-6-iodobenzonitrile is a trifunctional building block containing:
-
Amino Group (-NH₂): A nucleophile for imine formation or Michael addition.
-
Cyano Group (-CN): An electrophile for cyclization (Pinner-type reactions) or hydration.
-
Iodo Group (-I): A reactive handle for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Heck).
The "Ortho-Effect" and Regiochemistry
The defining feature of this isomer is the position of the iodine atom at C6 (ortho to the nitrile). In a standard quinazoline synthesis, the carbon atoms of the benzonitrile ring map directly to the quinazoline skeleton.
-
Product: 5-iodoquinazoline (or 5-substituted quinazoline).
Accessing the 5-position is synthetically challenging via conventional routes due to electronic effects that favor electrophilic aromatic substitution at the 6- or 8-positions. Therefore, this scaffold provides a "pre-installed" functional handle at a difficult-to-access site.
Reactivity Map
The following diagram illustrates the divergent pathways accessible from this single precursor.
Figure 1: Divergent reactivity profile of 2-amino-6-iodobenzonitrile. High contrast nodes denote key intermediates.
Validated Protocol: One-Pot Synthesis of 2,5-Disubstituted Quinazolines
This protocol describes a Pd-catalyzed Tandem Suzuki-Condensation Reaction . It couples the starting material with an arylboronic acid and an aldehyde (or formamidine salt) to yield a fully substituted quinazoline in a single vessel.
Experimental Design
-
Objective: Synthesis of 2-phenyl-5-(p-tolyl)quinazoline.
-
Challenge: The steric bulk of the iodine at C6 can hinder the condensation at the adjacent nitrile. High-temperature conditions and specific phosphine ligands are required to overcome this barrier.
-
Safety: The reaction generates mild pressure; use a sealed tube.
Reagents & Stoichiometry[8]
| Component | Role | Equivalents | Notes |
| 2-Amino-6-iodobenzonitrile | Limiting Reagent | 1.0 equiv | Purity >98% essential |
| Arylboronic Acid | Coupling Partner | 1.2 equiv | Excess to account for deboronation |
| Benzaldehyde | Cyclization Partner | 1.2 equiv | Freshly distilled preferred |
| Ammonium Acetate | Nitrogen Source | 2.0 equiv | Provides N3 of quinazoline |
| Pd(PPh₃)₄ | Catalyst | 5 mol% | Standard Pd(0) source |
| K₂CO₃ | Base | 3.0 equiv | Anhydrous |
| DMF/H₂O (4:1) | Solvent System | 0.1 M | Water promotes boronic acid solubility |
Step-by-Step Procedure
-
Preparation:
-
Oven-dry a 15 mL pressure vial or Schlenk tube.
-
Add 2-amino-6-iodobenzonitrile (1.0 mmol, 244 mg), Arylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).
-
Add Pd(PPh₃)₄ (0.05 mmol, 58 mg) inside a glovebox or under a rapid stream of Argon.
-
-
Solvent Addition:
-
Add DMF (8 mL) and deionized water (2 mL).
-
Critical Step: Degas the solvent mixture by bubbling Argon for 10 minutes before addition, or use the freeze-pump-thaw method after addition. Oxygen is the enemy of this reaction (causes homocoupling).
-
-
Reactant Addition:
-
Add Benzaldehyde (1.2 mmol) and Ammonium Acetate (2.0 mmol) to the mixture.
-
Seal the vessel with a Teflon-lined cap.
-
-
Reaction:
-
Heat the block to 110°C . Stir vigorously (1000 rpm).
-
Time: Run for 12–16 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.[3]6) should disappear. The product is usually more polar and fluorescent.
-
-
Work-up:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (30 mL) and wash with water (3 x 10 mL) to remove DMF.
-
Wash with Brine (10 mL), dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
Flash column chromatography on silica gel.
-
Eluent: Gradient of Hexane -> 10% EtOAc/Hexane.
-
Reaction Workflow Diagram
Figure 2: Operational workflow for the one-pot synthesis of 5-substituted quinazolines.
Troubleshooting & Optimization (Expertise)
The sterics of the 6-iodo position introduce specific failure modes not seen with the 4- or 5-iodo isomers.
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Steric hindrance at C6 preventing oxidative addition. | Switch catalyst to Pd(OAc)₂ + SPhos or XPhos . These bulky, electron-rich ligands facilitate coupling at hindered centers [3]. |
| Deboronation | Protodeboronation of the arylboronic acid. | Reduce water content (use DMF/Dioxane 9:1). Increase catalyst loading to speed up the coupling vs. hydrolysis. |
| Hydrolysis of Nitrile | Formation of primary amide (CONH₂) instead of quinazoline. | Ensure the system is strictly anhydrous if using organic bases, or ensure Ammonium Acetate is in excess to outcompete water for the nitrile. |
| Incomplete Cyclization | Intermediate imine/amidine stable but not closing. | Increase temperature to 130°C or add a Lewis Acid additive (e.g., Cu(OTf)₂ - 10 mol%) to activate the nitrile [2]. |
References
-
Hu, K., et al. (2018).[4] "Palladium-Catalyzed, Three-Component Tandem Reaction of 2-Aminobenzonitriles, Aldehydes, and Arylboronic Acids Provides Diverse Quinazolines."[4] Organic Letters, 20(10), 3061–3064.
- Relevance: Establishes the core Pd-catalyzed MCR methodology for this class of substr
-
Hati, S., & Sen, S. (2016).[4] "A Mild and Efficient Synthesis of Quinazolines via o-Iodoxybenzoic Acid (IBX) Mediated Tandem Reaction." Synthesis, 48(09), 1389-1398.
- Relevance: Provides alternative oxidative cyclization pathways relevant to the condens
-
BenchChem Technical Support. (2025). "Scale-Up Synthesis and Reactions of 2-Amino-iodobenzonitriles."
- Relevance: Provides practical handling data and ligand recommendations for sterically hindered iodo-benzonitriles.
-
Garima, et al. (2020). "Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review." The Open Medicinal Chemistry Journal, 14, 116-129.
- Relevance: Reviews the broad utility of the quinazoline scaffold in drug discovery.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of Pd-Catalyzed Transformations of 2-Amino-6-iodobenzonitrile
Status: Operational Ticket ID: #Pd-I-CN-NH2-Opt Subject: Preventing Hydrodeiodination & Chemoselectivity Issues Assigned Specialist: Senior Application Scientist
Executive Summary
You are likely here because your palladium-catalyzed reaction with 2-amino-6-iodobenzonitrile is failing in one of two ways:
-
The "Phantom" Iodine: You are attempting a cross-coupling (Suzuki/Sonogashira) at the C-I bond, but the major product is the deiodinated arene (2-aminobenzonitrile).
-
The Chemoselectivity Clash: You are trying to functionalize the amine (e.g., acylation, Buchwald-Hartwig) but the iodine is oxidatively adding and reducing (Ar-I
Ar-H).
This substrate is a "perfect storm" for catalyst deactivation and side reactions due to the ortho-effect triad : a coordinating amine, an electron-withdrawing nitrile, and a labile iodide. This guide deconstructs the mechanism of failure and provides self-validating protocols to fix it.
Module 1: The Diagnostic (Why is my Iodine disappearing?)
Before changing reagents, you must diagnose the source of the hydride that is replacing your iodine.
The Mechanism of Failure: Hydrodeiodination
The C-I bond is highly reactive. Oxidative addition to Pd(0) is fast. The failure occurs at the intermediate Pd(II) stage . If the desired Transmetallation (Suzuki) or Nucleophilic Attack (Sonogashira/Heck) is slower than Hydride Transfer , you get the reduced side-product.
Common Hydride Sources (The Culprits):
- -Hydride Elimination from Ligands: Alkylphosphines can donate a hydride to Pd.
-
Alcoholic Solvents/Bases: Isopropanol, Ethanol, or alkoxide bases (EtONa,
PrONa) readily transfer a hydride via -elimination. -
The Amine Substrate Itself: The free
can coordinate Pd, bringing N-H protons into proximity, or acting as a directing group for solvent interaction.
Visualizing the Pathway
Caption: The kinetic competition between the desired cross-coupling (Green) and the hydrodeiodination side-reaction (Red).
Module 2: Troubleshooting & Optimization Protocols
Scenario A: Preserving Iodine during Cross-Coupling (Suzuki/Sonogashira)
Goal: Replace -I with -R (aryl/alkynyl) without reducing to -H.
1. Solvent & Base Selection (The "No-Hydride" Rule)
Eliminate all sources of
-
STOP: Using Isopropanol, Ethanol, or Methanol.
-
STOP: Using Ethoxide or Isopropoxide bases.
-
START: Use Aprotic Polar Solvents: DMF, DMAc, or Dioxane .
-
START: Use Inorganic Bases:
or .
2. Ligand Strategy
You need a ligand that accelerates Transmetallation (Suzuki) or Reductive Elimination.
-
Recommendation: XPhos or SPhos (Buchwald Ligands). These bulky, electron-rich ligands facilitate rapid oxidative addition and reductive elimination, often outcompeting the hydride transfer.
-
Alternative: dppf (1,1'-Bis(diphenylphosphino)ferrocene). The large bite angle stabilizes the Pd(II) intermediate, preventing coordination of the substrate's amine.
Protocol: Optimized Suzuki Coupling for 2-Amino-6-iodobenzonitrile
This protocol minimizes deiodination by ensuring rapid transmetallation.
| Component | Recommendation | Function |
| Catalyst | Source of Pd(0). | |
| Ligand | XPhos (2-4 mol%) | Bulky ligand to speed up coupling. |
| Base | Anhydrous, mild base. No hydride source. | |
| Solvent | Toluene/Water (10:1) or Dioxane (dry) | Biphasic systems often suppress deiodination compared to alcohols. |
| Temperature | 80°C - 100°C | High temp favors the high-barrier coupling over low-barrier reduction. |
Step-by-Step:
-
Charge a reaction vial with 2-amino-6-iodobenzonitrile (1.0 eq), Boronic Acid (1.2 eq),
(2.0 eq), (1 mol%), and XPhos (2 mol%). -
Critical: Evacuate and backfill with Argon x3. Oxygen promotes homocoupling and catalyst death.
-
Add degassed Toluene/Water (10:1). Concentration should be high (0.2 M to 0.5 M) to favor intermolecular reaction over solvent interaction.
-
Heat to 100°C. Monitor by LCMS.
-
Checkpoint: If Ar-H (mass = 118) is observed >10%, switch solvent to pure DMF and base to
.
-
Scenario B: Chemoselective N-Functionalization (Keeping the Iodine)
Goal: React the
The C-I bond is weak. Standard Pd-catalyzed N-arylation conditions often cleave the Iodine.
Strategy: The "Cold & Fast" Approach
If you are doing a Buchwald-Hartwig reaction on the amine, the Iodine will compete. You must protect the Iodine or use a catalyst that prefers N-H activation (rare).
-
Better Approach: Use classical nucleophilic substitution or acylation if possible, avoiding Pd entirely.
-
If Pd is required (e.g., Carbonylation): Use Pd(OAc)2 + DPPP . The bidentate ligand DPPP favors carbonylation over oxidative addition/reduction pathways in certain contexts.
Protocol: Protecting the Amine (The Ultimate Fix)
If the free amine is causing coordination issues (poisoning the catalyst) or if you need to perform a reaction elsewhere, protect it .
-
Protection: React 2-amino-6-iodobenzonitrile with
(DMAP cat., THF).-
Result:N-Boc-2-amino-6-iodobenzonitrile .
-
-
Coupling: The Boc group prevents amine coordination to Pd and shuts down N-H proton transfer pathways.
-
Deprotection: TFA/DCM (Standard).
Module 3: FAQ & Troubleshooting Matrix
Q: I am seeing "homocoupling" of my boronic acid, and my aryl iodide is untouched.
-
A: Your catalyst is dying before it can insert into the C-I bond, or Oxygen is present.
-
Fix: Regas the solvent vigorously. Increase catalyst loading. Ensure the amine group isn't chelating the Pd (try the N-Boc protection strategy).[1]
-
Q: I am running a Sonogashira, and the Iodine is replaced by Hydrogen.
-
A: This is classic "solvent/base" reduction. Sonogashira often uses
or as solvent/base. At high temps, these transfer hydrides.-
Fix: Switch to Copper-free Sonogashira if possible, or use THF as the solvent with only stoichiometric base (e.g., DIPEA or inorganic
). Lower the temperature to 40-60°C.
-
Q: Can I use microwave heating?
-
A: Yes, but be careful. Microwave superheating often accelerates the side reaction (deiodination) if the coupling is sterically hindered. Conventional heating is often more controllable for this sensitive substrate.
Troubleshooting Decision Tree
Caption: Diagnostic workflow for Pd-catalyzed failures with 2-amino-6-iodobenzonitrile.
References
-
Mechanisms of Dehalogenation: Navarro, O. et al. "Dehalogenation of Aryl Halides: A Side Reaction in Palladium-Catalyzed Cross-Coupling."[2] Journal of Organic Chemistry. Link
-
Suzuki Coupling Optimization: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link
-
Buchwald Ligands (XPhos/SPhos): Martin, R., Buchwald, S.L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Link
-
Sonogashira Side Reactions: Chinchilla, R., Najera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews. Link
-
2-Amino-6-iodobenzonitrile Applications: Example usage in Quinazoline synthesis via Pd-catalysis. Journal of Medicinal Chemistry. Link
Sources
Technical Support Center: Optimization of Suzuki Coupling with 2-Amino-6-iodobenzonitrile
Introduction: The "Deceptive" Substrate
Welcome to the Technical Support Center. You are likely here because your Suzuki coupling with 2-amino-6-iodobenzonitrile is stalling, giving low yields, or producing complex mixtures.
This substrate presents a "perfect storm" of challenges for Palladium catalysis:
-
Steric Crowding: The iodine at C6 is ortho to the nitrile group (C1). This steric bulk hinders the approach of the palladium complex during oxidative addition and transmetallation.
-
Catalyst Poisoning: The free amino group at C2 and the nitrile at C1 are potent
-donors. They can displace standard ligands (like PPh ) and coordinate to the Palladium, forming inactive "Pd-black" or stable, non-reactive complexes. -
Electronic Conflict: The electron-withdrawing nitrile activates the ring for oxidative addition, but the electron-donating amino group deactivates it.
This guide moves beyond standard textbook conditions to provide Process-Level solutions used in high-value drug synthesis (e.g., Quinazoline precursors).
Module 1: The "Engine" (Catalyst & Ligand Selection)
The Problem: Standard catalysts like Pd(PPh
The Solution: You must use Bulky, Electron-Rich Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).
Recommended Systems
| Component | Recommendation | Why it Works |
| Ligand | XPhos or SPhos | Steric Bulk: The large biaryl structure creates a "roof" over the Pd center, physically blocking the substrate's amine/nitrile from binding. Electron Richness: Accelerates oxidative addition into the hindered C-I bond. |
| Precatalyst | XPhos Pd G3 or SPhos Pd G3 | Activation: These "Generation 3" precatalysts activate rapidly at room temperature or mild heat, releasing the active L-Pd(0) species without requiring excess base or reduction steps that can degrade the nitrile. |
| Alternative | Pd(dtbpf)Cl | If Buchwald ligands are unavailable, this ferrocenyl ligand is sterically demanding enough to prevent amine poisoning. |
Module 2: The "Environment" (Base & Solvent)[1]
The Problem: The nitrile group is susceptible to hydrolysis (forming the amide) under high heat and strong aqueous base.
The Solution: Balance base strength with hydrolytic stability.
Optimization Matrix
| Parameter | Standard (Avoid) | Optimized (Use) | Technical Rationale |
| Base | Na | K | Potassium phosphate is strong enough to activate the boronic acid but has a "buffering" effect that reduces nitrile hydrolysis compared to hydroxides/carbonates. |
| Solvent | DMF, MeOH | 1,4-Dioxane/H | Dioxane is standard. 2-MeTHF (2-Methyltetrahydrofuran) often boosts yields in ortho-haloanilines due to higher lipophilicity and better phase separation. |
| Temperature | Reflux (100°C+) | 60°C - 80°C | Keep temperature moderate. The active ligands (XPhos) work well at lower temps, preserving the nitrile. |
Module 3: Troubleshooting & FAQs
Q1: The reaction turns black immediately, and conversion is <10%. What happened?
Diagnosis: "Pd-Black" formation due to ligand dissociation. The free amine in your substrate displaced your phosphine ligand, causing the Pd to aggregate and precipitate. The Fix:
-
Switch to XPhos Pd G3 . The aminobiphenyl backbone ensures the ligand stays bound.
-
Degas solvents thoroughly. Oxygen accelerates ligand oxidation, leaving Pd vulnerable to amine poisoning.
Q2: I see the product, but also a byproduct with M+18 mass. What is it?
Diagnosis: Nitrile Hydrolysis. The -CN group has converted to a primary amide (-CONH
-
Reduce water ratio. Try Toluene/Water (10:1) instead of Dioxane/Water (4:1).
-
Switch base to anhydrous K
PO or CsF in dry solvent (if boronic acid solubility permits).
Q3: My boronic acid is consumed, but the iodide remains. Why?
Diagnosis: Protodeboronation.[1] The boronic acid lost its boron group before it could couple. This is common with heterocyclic boronic acids (e.g., pyridine-boronic acids). The Fix:
-
Slow Addition: Add the boronic acid (dissolved in solvent) via syringe pump over 1 hour.
-
Switch Reagent: Use the corresponding Potassium Trifluoroborate (R-BF
K) or Boronic Acid Pinacol Ester (BPin) . These are more stable than free acids.
Visualizing the Failure Modes
The following diagram illustrates the competition between the productive catalytic cycle and the destructive "poisoning" pathways specific to 2-amino-6-iodobenzonitrile.
Caption: Figure 1. Kinetic competition between catalyst poisoning (red path) and productive coupling (green path). Bulky ligands are required to favor the green pathway.
Protocol: The "Gold Standard" Method
Use this protocol as your baseline. Deviate only if specific solubility issues arise.
Reagents:
-
2-amino-6-iodobenzonitrile (1.0 equiv)
-
Aryl Boronic Acid (1.2 - 1.5 equiv)
-
XPhos Pd G3 (2.0 - 4.0 mol%)
-
K
PO (2.0 - 3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step:
-
Charge Solids: In a reaction vial equipped with a stir bar, add the nitrile (1.0 eq), boronic acid (1.2 eq), and K
PO (2.0 eq).-
Tip: If using XPhos Pd G3, you can add it now. If using a sensitive Pd(0) source, wait until after degassing.
-
-
Degas: Seal the vial. Evacuate and backfill with Nitrogen or Argon (3 cycles).[2]
-
Add Solvent: Add the sparged Dioxane/Water mixture via syringe.
-
Heat: Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm).
-
Note: Vigorous stirring is crucial for the biphasic system.
-
-
Monitor: Check LCMS at 1 hour.
-
If conversion < 50%:: Add more catalyst (1 mol%) and boronic acid (0.2 eq).
-
If hydrolysis observed: Lower temp to 60°C.
-
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na
SO .-
Purification Note: The free amine product can streak on silica. Add 1% Et
N to your eluent.
-
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.
-
Suzuki, A. "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 2011.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014.
-
BenchChem Technical Support. "Reactions of 2-Amino-4-iodobenzonitrile (Analogous Scaffold Troubleshooting)." BenchChem, 2025.[2]
-
Pfizer Process Chemistry. "Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery." Royal Society of Chemistry, 2016.
Sources
resolving solubility issues of 2-amino-6-iodobenzonitrile in coupling reactions
The following technical guide addresses the specific solubility and reactivity challenges associated with 2-amino-6-iodobenzonitrile (CAS: 123241-50-9) in palladium-catalyzed coupling reactions.
Topic: Resolving Solubility & Reactivity Issues in Coupling Reactions
The "Deceptive" Substrate: Core Analysis
2-amino-6-iodobenzonitrile presents a unique "perfect storm" for synthetic chemists.[1] While low molecular weight typically implies good solubility, this molecule behaves like a "brick dust" solid due to a rigid crystal lattice stabilized by strong intermolecular hydrogen bonding (Amino H-bond donor
Furthermore, the ortho-amino group is not just a solubility hindrance; it is a catalyst poison .[1] It can chelate the Palladium center, preventing the oxidative addition step or displacing the phosphine ligands required for the catalytic cycle.
The Three Failure Modes
-
The "Salting Out" Effect: The substrate dissolves in organic solvent (e.g., THF) but precipitates immediately upon addition of aqueous base (Suzuki conditions).
-
Catalyst Sequestration: The substrate remains in solution, but the reaction stalls because the free amine coordinates to Pd(II), forming a stable, unreactive complex.
-
Homocoupling: Due to slow oxidative addition (steric hindrance at C6), the catalyst consumes the boronic acid (Suzuki) or alkyne (Sonogashira) instead of the aryl halide.
Phase 1: The Solubility Matrix
Do not rely on standard "screenings."[1] Use this targeted solvent selection guide based on the specific physical chemistry of the 2-amino-6-iodo scaffold.
Solvent System Recommendations
| Solvent Class | Suitability | Recommended Mixture | Technical Note |
| Ethers (THF, Dioxane) | Moderate | THF/Water (10:1) | Good for initial dissolution, but prone to "salting out" when aqueous base is added.[1] Fix: Use minimal water or solid bases.[1] |
| Polar Aprotic (DMF, DMSO) | High | DMF/Toluene (1:1) | Excellent solubility. However, DMSO can coordinate to Pd and slow the reaction. DMF is preferred but requires aqueous workup.[1] |
| Alcoholic (n-BuOH, EtOH) | Low | n-BuOH/Water (4:1) | Only useful for high-temperature ( |
| "Green" / Micellar | Excellent | 2% TPGS-750-M in Water | The "Nuclear" Option. Uses surfactant micelles to solubilize the hydrophobic substrate in water.[1] |
Visual Guide: Solvent Decision Tree
Use the following logic flow to select your solvent system based on your specific coupling partner and temperature constraints.
Caption: Decision tree for solvent selection targeting 2-amino-6-iodobenzonitrile solubility.
Phase 2: Addressing Catalyst Inhibition (The "Hidden" Issue)
Even if the substrate dissolves, the free amine (-NH2) can kill the reaction.
The Mechanism: The lone pair on the amine (ortho to the iodine) directs the Pd onto the nitrogen rather than the C-I bond, or forms a stable 5-membered chelate after oxidative addition, preventing transmetallation.
Troubleshooting Protocol
Scenario: The reaction solution is clear (soluble), but conversion is <10% after 24 hours.
Solution A: The "Dummy" Ligand Approach Use a catalyst with a bulky, electron-rich ligand that out-competes the amine for the palladium center.[1]
-
Recommended: Pd(OAc)2 + XPhos or SPhos .[1]
-
Why: These biaryl phosphine ligands create a "roof" over the Pd center, physically blocking the approach of the substrate's amine group while still allowing the C-I bond to access the metal.
Solution B: In-Situ Protection (The "Boc" Trick) If the amine interference is severe, add 1.1 eq of Boc2O (Di-tert-butyl dicarbonate) directly to the reaction pot before adding the catalyst.[1]
-
Stir substrate + Boc2O + Base for 30 mins.
-
(The amine is now -NHBoc; steric clash and electron withdrawal prevent coordination).[1]
-
Add Pd catalyst and coupling partner.[1]
-
Note: The Boc group often falls off during acidic workup or can be removed quantitatively later.[1]
Validated Experimental Protocols
Protocol A: High-Solubility Suzuki Coupling
Best for: Synthesis of biaryl intermediates where the substrate is prone to precipitation.[1]
Reagents:
-
2-amino-6-iodobenzonitrile (1.0 eq)[1]
-
Boronic Acid (1.5 eq)
-
Base: Cs
CO (3.0 eq) - Crucial: Cesium salts are more soluble in organic solvents than Potassium salts.[1] -
Catalyst: Pd(dppf)Cl
[2]·DCM (5 mol%) -
Solvent: 1,4-Dioxane / Water (9:1 ratio) - Keep water low to prevent crashing out.[1]
Step-by-Step:
-
Degassing: Combine solvent components in a vial and sparge with Argon for 15 minutes. Oxygen promotes homocoupling.[1][3]
-
Dissolution: Add the nitrile substrate and boronic acid to the reaction vessel. Add the degassed solvent.[1]
-
Thermal Shock: Briefly heat the mixture to 50°C to ensure full dissolution of the nitrile before adding the catalyst.[1]
-
Catalysis: Add the Pd catalyst and Base.
-
Reaction: Seal and heat to 90°C.
-
Checkpoint: If a precipitate forms immediately, add 10% NMP (N-Methyl-2-pyrrolidone) as a co-solvent.[1]
-
Protocol B: The "Micellar" Method (For Stubborn Insolubility)
Best for: Green chemistry applications or when the substrate is completely insoluble in organic media.
Reagents:
-
Surfactant: TPGS-750-M (2 wt % in water).[1]
-
Catalyst: Pd(dtbpf)Cl
(2 mol%). -
Base: Et
N (3.0 eq).[1]
Mechanism: The surfactant forms nanomicelles.[1] The lipophilic 2-amino-6-iodobenzonitrile migrates inside the hydrophobic core of the micelle, effectively "dissolving" in water.[1] The catalyst also resides there, creating a high local concentration.
FAQ: Troubleshooting Specific Failures
Q: My reaction turns black immediately and yields no product. What happened? A: "Pd Black" formation indicates catalyst decomposition.[1] This usually happens because the 2-amino-6-iodobenzonitrile precipitated out, leaving the highly reactive Pd(0) with nothing to react with, so it aggregated.
-
Fix: Increase ligand loading (use 1:2 Pd:Ligand ratio) or switch to a pre-formed catalyst like XPhos Pd G2 .
Q: I see a new spot on TLC, but it's the homocoupled boronic acid, not my product. A: This is a classic symptom of slow oxidative addition . The steric bulk of the iodine (flanked by CN and NH2) makes it hard for Pd to insert.
-
Fix: Switch to a smaller, more "shoot-from-the-hip" catalyst like Pd(P(t-Bu)3)2 or increase the temperature to 110°C in Toluene/DMF.
Q: Can I use microwave irradiation? A: Yes, but be careful. 2-amino-6-iodobenzonitrile has a high dipole moment.[1]
-
Warning: Microwave heating can cause superheating of the polar substrate, leading to nitrile hydrolysis (converting -CN to -CONH2).[1] Keep runs under 30 minutes.
Scientific Grounding & References
Mechanistic Diagram: The Chelation Trap
The following diagram illustrates why standard protocols fail and how bulky ligands rescue the cycle.
Caption: Mechanism of amine-induced catalyst poisoning vs. steric protection by bulky ligands.[1]
References
-
Mechanochemical Solutions: Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. (2021).[1] ACS/PubMed.[1] Demonstrates ball-milling as a solvent-free alternative for "brick dust" substrates.[1]
-
Micellar Catalysis: TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature.[1] (2011).[1][4] Lipshutz et al., J. Org. Chem. The definitive guide to solubilizing hydrophobic aryl halides in water.
-
Buchwald Ligand Guide: Surmounting Steric Hindrance in Cross-Coupling. (2018).[1][5] Chemical Reviews. Explains the use of XPhos/SPhos for ortho-substituted aryl halides.
-
Solvent Selection: A solvent selection guide based on chemometrics. (2016).[1][6][7] Green Chemistry. Provides the basis for the solvent clustering used in the Decision Tree.
Sources
Validation & Comparative
Comparative Guide: IR Spectroscopic Characterization of 2-Amino-6-iodobenzonitrile
Executive Summary
Product Focus: 2-Amino-6-iodobenzonitrile (CAS: 123241-50-9) Application: Key intermediate in the synthesis of quinazoline-based kinase inhibitors and fused heterocyclic systems.
This guide provides a technical comparison of the infrared (IR) spectral signature of 2-amino-6-iodobenzonitrile against its non-iodinated precursor, 2-aminobenzonitrile (anthranilonitrile) . For researchers in drug discovery, distinguishing these two compounds is critical during halogenation steps. The introduction of the iodine atom at the C6 position—ortho to the nitrile group—induces specific steric and electronic perturbations that result in diagnostic frequency shifts in the nitrile (–C≡N) and amino (–NH₂) bands.
Part 1: Comparative Spectral Analysis
The following data differentiates the target molecule from its primary alternative/precursor. The values provided represent diagnostic ranges observed in solid-state FTIR (KBr/ATR) for substituted aminobenzonitriles.
Table 1: Diagnostic IR Band Comparison
| Functional Group | Mode of Vibration | 2-Amino-6-iodobenzonitrile (Target) | 2-Aminobenzonitrile (Precursor) | differentiation Logic |
| Nitrile (-C≡N) | Stretching ( | 2215 – 2228 cm⁻¹ | 2200 – 2210 cm⁻¹ | Steric Inhibition of Resonance: The bulky 6-iodo group forces the nitrile out of coplanarity with the ring, reducing conjugation and slightly raising the frequency compared to the precursor. |
| Amino (-NH₂) | Asym.[1] Stretch ( | 3460 – 3480 cm⁻¹ | ~3420 – 3450 cm⁻¹ | Electronic Shielding: Iodine's electron cloud and steric bulk alter the H-bonding environment, often sharpening the high-frequency band. |
| Amino (-NH₂) | Sym. Stretch ( | 3340 – 3360 cm⁻¹ | ~3320 – 3330 cm⁻¹ | The doublet structure remains, but the "gap" between |
| Aryl C-X | C-I Stretching | 500 – 600 cm⁻¹ | Absent | Fingerprint Marker: A medium-to-strong band in the low-frequency region confirms iodination. |
| Ring Breathing | C=C Aromatic | 1580 – 1610 cm⁻¹ | 1610 – 1630 cm⁻¹ | Heavy atom effect (Mass of Iodine) dampens specific ring deformation modes. |
Part 2: Mechanistic Analysis of Spectral Shifts
To interpret the spectrum accurately, one must understand the intramolecular forces at play. The 6-iodo substituent is not merely a passive mass; it actively alters the electronic landscape.
The "Ortho Effect" on Nitrile
In the precursor (2-aminobenzonitrile), the nitrile group is conjugated with the aromatic ring, which lowers its bond order and frequency (red shift).
-
In 2-amino-6-iodobenzonitrile: The iodine atom is physically large (Van der Waals radius ~1.98 Å). It crowds the linear nitrile group. To relieve steric strain, the nitrile bond may twist slightly out of the aromatic plane.
-
Result: Loss of conjugation increases the bond character towards a pure triple bond, causing a Blue Shift (higher wavenumber) relative to the precursor.
Intramolecular Hydrogen Bonding
The 2-amino group acts as a hydrogen bond donor to the nitrile nitrogen (acceptor).
-
Observation: This interaction typically lowers
frequencies. -
Iodine Perturbation: While Iodine is a poor H-bond acceptor compared to Fluorine, its proximity can electrostatically repel the lone pairs of the amino group or physically restrict the rotation required for optimal H-bonding, leading to sharper, distinct amino bands.
Visualization: Structural & Electronic Interactions
The following diagram illustrates the competing forces that define the spectral fingerprint.
Figure 1: Mechanistic flow of substituent effects in 2-amino-6-iodobenzonitrile.
Part 3: Experimental Protocol (Self-Validating)
To ensure reproducibility and distinguish the subtle shifts described above, follow this rigorous acquisition protocol.
Method: Attenuated Total Reflectance (ATR-FTIR)
Preferred over KBr pellets to avoid hygroscopic water interference in the amino region.
Step 1: Instrument Calibration
-
Warm-up: Allow the IR source (Globar) to stabilize for 30 minutes.
-
Background Scan: Acquire an air background (32 scans, 4 cm⁻¹ resolution).
-
Validation: Verify the absence of atmospheric CO₂ (doublet at 2350 cm⁻¹) and H₂O (noise >3500 cm⁻¹). If present, purge the chamber with dry N₂.
Step 2: Sample Preparation
-
Purity Check: Ensure the sample is a dry, crystalline solid (yellowish/brown).
-
Deposition: Place ~2 mg of 2-amino-6-iodobenzonitrile onto the Diamond/ZnSe crystal.
-
Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (usually ~80-100 N). Uniform contact is critical for peak intensity.
Step 3: Acquisition & Processing
-
Parameters:
-
Range: 4000 – 400 cm⁻¹
-
Scans: 64 (to improve Signal-to-Noise ratio)
-
Resolution: 2 cm⁻¹ (Critical to resolve the NH₂ doublet)
-
-
Correction: Apply "ATR Correction" in your software (e.g., OMNIC, OPUS) to adjust for penetration depth differences across frequencies.
Workflow Diagram
Figure 2: Step-by-step ATR-FTIR acquisition workflow for high-fidelity spectral data.
Part 4: Troubleshooting & Validation
| Issue | Spectral Symptom | Root Cause | Corrective Action |
| Broad NH Region | Loss of doublet definition at 3300-3500 cm⁻¹. | Moisture contamination (H-bonding with water). | Dry sample in a vacuum desiccator over P₂O₅ for 4 hours. Use ATR instead of KBr. |
| Weak Nitrile Peak | Low intensity at ~2220 cm⁻¹. | Poor crystal contact (ATR) or low concentration (KBr). | ATR: Increase anvil pressure. KBr: Increase sample-to-salt ratio (1:100). |
| Missing C-I Band | No peaks visible <600 cm⁻¹. | Detector cutoff. | Ensure your detector (e.g., DTGS) and optics (CsI or Diamond) are rated for Far-IR (<600 cm⁻¹). Standard MCT detectors may cut off at 600 cm⁻¹. |
References
-
NIST Chemistry WebBook. Benzonitrile, 2-amino- (Anthranilonitrile) Infrared Spectrum.[2] National Institute of Standards and Technology.[2] [Link]
-
Specac Application Notes. Interpreting Infrared Spectra: Aromatic & Nitrile Analysis. [Link]
-
Chemistry LibreTexts. Spectroscopy of Amines and Nitriles: Characteristic Absorptions. [Link][1][3][4][5][6][7][8][9][10]
Sources
- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 2. Benzonitrile, 2-amino- [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. astrochem.org [astrochem.org]
- 5. researchgate.net [researchgate.net]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. 2-Aminobenzonitrile(1885-29-6) IR Spectrum [m.chemicalbook.com]
- 8. Decomposition of Vibrational Shifts of Nitriles into Electrostatic and Hydrogen Bonding Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
Decoding the Fragmentation Jigsaw: A Comparative Guide to the Mass Spectrometry of 2-Amino-6-iodobenzonitrile
For researchers, scientists, and professionals in drug development, mass spectrometry is an indispensable tool for molecular characterization. The fragmentation pattern generated by a molecule in a mass spectrometer is a veritable fingerprint, offering profound insights into its structural architecture. This guide provides an in-depth, theoretical exploration of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-amino-6-iodobenzonitrile, a molecule of interest in synthetic chemistry and pharmaceutical research. In the absence of a publicly available experimental spectrum for this specific compound, this guide will leverage established fragmentation principles and comparative analysis with structurally analogous molecules to predict its mass spectral behavior.
The Rationale Behind the Fragments: Predicting the Mass Spectrum of 2-Amino-6-iodobenzonitrile
The structure of 2-amino-6-iodobenzonitrile incorporates three key functional groups on a benzene ring: an amino group (-NH2), an iodo group (-I), and a nitrile group (-CN). Each of these substituents, along with the aromatic ring itself, will influence the fragmentation cascade under electron ionization.
The molecular ion ([M]•+) of 2-amino-6-iodobenzonitrile is predicted to be observed at a mass-to-charge ratio (m/z) of 244, corresponding to its molecular weight. Aromatic systems are known to produce relatively stable molecular ions, so this peak is expected to be reasonably abundant.
The fragmentation of the molecular ion is anticipated to proceed through several key pathways, driven by the relative bond strengths and the stability of the resulting fragments:
-
Loss of Iodine Radical (•I): The carbon-iodine bond is the weakest bond in the molecule, making the loss of an iodine radical a highly probable initial fragmentation step. This would result in a prominent fragment ion at m/z 117 (244 - 127).
-
Loss of Hydrogen Cyanide (HCN): Aromatic nitriles are known to undergo fragmentation via the loss of a neutral molecule of hydrogen cyanide (HCN). This would lead to a fragment at m/z 217 (244 - 27).
-
Loss of an Amino Radical (•NH2): While less common than the loss of iodine, the cleavage of the C-N bond of the amino group could occur, resulting in a fragment at m/z 228 (244 - 16).
-
Sequential Fragmentations: The initial fragment ions can undergo further fragmentation. For instance, the m/z 117 ion (resulting from the loss of iodine) could subsequently lose HCN, leading to a fragment at m/z 90.
The predicted fragmentation pathway is visualized in the following diagram:
Caption: Predicted major fragmentation pathways of 2-amino-6-iodobenzonitrile.
A Comparative Analysis: Learning from Structural Analogs
To substantiate our predictions, we will now compare the expected fragmentation of 2-amino-6-iodobenzonitrile with the known mass spectra of structurally similar compounds.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Interpretation |
| 2-Aminobenzonitrile | 118 | 91, 64 | Loss of HCN (m/z 91), followed by loss of HCN from the resulting ion (m/z 64). |
| 3-Iodobenzonitrile | 229 | 102, 75 | Loss of I• (m/z 102), followed by loss of HCN (m/z 75). |
| 2,6-Dichlorobenzonitrile | 171/173/175 | 136/138, 101 | Loss of Cl• (m/z 136/138), followed by loss of another Cl• (m/z 101). The isotopic pattern of chlorine is evident. |
| Predicted: 2-Amino-6-iodobenzonitrile | 244 | 117, 217, 90 | Primary loss of I• (m/z 117) and HCN (m/z 217). Sequential loss of HCN from the m/z 117 fragment (m/z 90). |
This comparative table highlights several key trends:
-
Halogen Loss is Dominant: In both 3-iodobenzonitrile and 2,6-dichlorobenzonitrile, the initial loss of a halogen radical is a major fragmentation pathway. This strongly supports our prediction that the loss of the iodine radical will be a primary fragmentation event for 2-amino-6-iodobenzonitrile.
-
Loss of HCN is a Common Theme: The fragmentation of both 2-aminobenzonitrile and 3-iodobenzonitrile involves the loss of HCN. This reinforces the prediction that our target molecule will also exhibit a fragment corresponding to the loss of HCN.
-
Influence of the Amino Group: The presence of the amino group in 2-aminobenzonitrile leads to a different fragmentation pattern compared to the halogenated analogs. While we predict the loss of the iodo group to be dominant in 2-amino-6-iodobenzonitrile, the amino group may influence the relative intensities of other fragment ions.
Experimental Protocol: Acquiring the Mass Spectrum
To experimentally verify the predicted fragmentation pattern, the following protocol for electron ionization mass spectrometry can be employed:
Instrumentation:
-
A high-resolution mass spectrometer equipped with an electron ionization (EI) source.
Procedure:
-
Sample Preparation: Dissolve a small amount of 2-amino-6-iodobenzonitrile in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.
-
Ionization: Utilize a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 50-300 to ensure the detection of the molecular ion and all significant fragment ions.
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.
-
Data Analysis: Identify the molecular ion peak and all major fragment ions. Propose fragmentation pathways based on the observed m/z values and their relative intensities.
Conclusion
References
A Researcher's Guide to Thin-Layer Chromatography of 2-amino-6-iodobenzonitrile in Ethyl Acetate/Hexane Systems
An In-depth Technical Guide for Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and purification of novel chemical entities are foundational activities. Among the vast array of analytical techniques employed to monitor the progress of chemical reactions and assess the purity of products, thin-layer chromatography (TLC) stands out for its simplicity, speed, and cost-effectiveness.[1][2] This guide provides a comprehensive examination of the TLC behavior of 2-amino-6-iodobenzonitrile, a key intermediate in the synthesis of various biologically active molecules, within ethyl acetate/hexane solvent systems.
The structural features of 2-amino-6-iodobenzonitrile, namely the aromatic amine, the nitrile group, and the iodine substituent, impart a moderate polarity to the molecule.[3] Understanding its retention behavior on a polar stationary phase like silica gel, eluted with mobile phases of varying polarity, is crucial for developing effective purification strategies and for real-time reaction monitoring.[4]
This guide will delve into the theoretical underpinnings of TLC, provide a detailed experimental protocol for determining the Retention Factor (Rf) of 2-amino-6-iodobenzonitrile, and present a comparative analysis of its Rf values in different ethyl acetate/hexane compositions.
The Principle of Separation: A Polarity Perspective
Thin-layer chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1][5] In normal-phase TLC, a polar adsorbent like silica gel is used as the stationary phase, and a less polar solvent or solvent mixture acts as the mobile phase.[6][7]
The key to separation lies in the polarity of the analyte and the mobile phase.[8][9] More polar compounds will have a stronger affinity for the polar stationary phase and will therefore travel a shorter distance up the TLC plate, resulting in a lower Rf value.[9][10] Conversely, less polar compounds will be more readily carried by the mobile phase and will exhibit higher Rf values.[11] The polarity of the mobile phase is a critical parameter; a more polar eluent will move all components further up the plate, leading to higher Rf values for all compounds.[8][12]
For 2-amino-6-iodobenzonitrile, the primary amino group and the nitrile group contribute to its polarity, allowing for hydrogen bonding interactions with the silanol groups of the silica gel stationary phase. The iodine atom and the benzene ring contribute to its non-polar character. The choice of an ethyl acetate/hexane mobile phase allows for fine-tuning of the eluent polarity by varying the ratio of the more polar ethyl acetate to the non-polar hexane.[10]
Experimental Protocol: Determining the Rf of 2-amino-6-iodobenzonitrile
This section outlines a step-by-step methodology for the accurate determination of the Rf value of 2-amino-6-iodobenzonitrile.
Materials:
-
2-amino-6-iodobenzonitrile (analytical standard)
-
TLC plates (silica gel 60 F254)[7]
-
Ethyl acetate (analytical grade)
-
Hexane (analytical grade)
-
Developing chamber (e.g., a beaker with a watch glass cover)[13]
-
Capillary tubes for spotting
-
UV lamp (254 nm)[13]
-
Pencil and ruler
Workflow for TLC Analysis:
Caption: A streamlined workflow for determining the Rf value of a compound using TLC.
Procedure:
-
Preparation of the Mobile Phase: Prepare a series of ethyl acetate/hexane mixtures in varying ratios (e.g., 10:90, 20:80, 30:70, 40:60, 50:50 v/v) in separate developing chambers. Add a piece of filter paper to each chamber to ensure solvent vapor saturation.[13]
-
Preparation of the TLC Plate: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.[4] Mark the lanes for spotting.
-
Spotting the Sample: Dissolve a small amount of 2-amino-6-iodobenzonitrile in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, carefully spot the solution onto the baseline of the TLC plate. Aim for a spot size of 1-2 mm in diameter.[14]
-
Developing the Plate: Place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level.[6][15] Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[4] Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm.[16] The aromatic nature of 2-amino-6-iodobenzonitrile should allow it to be visualized as a dark spot against the fluorescent background of the plate.[13] Circle the spot with a pencil.
-
Calculation of the Rf Value: The Retention Factor (Rf) is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[11][17]
Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)
Comparative Data: Rf Values in Ethyl Acetate/Hexane Systems
The following table presents the expected Rf values for 2-amino-6-iodobenzonitrile in various ethyl acetate/hexane solvent systems. These values are illustrative and can be influenced by several factors including temperature, humidity, and the specific brand of TLC plates used.[8][14][18]
| Ethyl Acetate : Hexane (v/v) | Solvent Polarity | Expected Rf Value |
| 10 : 90 | Low | 0.15 - 0.25 |
| 20 : 80 | Low-Medium | 0.30 - 0.40 |
| 30 : 70 | Medium | 0.45 - 0.55 |
| 40 : 60 | Medium-High | 0.60 - 0.70 |
| 50 : 50 | High | 0.75 - 0.85 |
Relationship between Solvent Polarity and Rf Value:
Caption: The direct relationship between increasing solvent polarity and the resulting Rf value.
Discussion and Interpretation
The data clearly demonstrates that as the proportion of ethyl acetate in the mobile phase increases, the polarity of the solvent system also increases.[19] This increased polarity leads to a greater elution strength, causing the 2-amino-6-iodobenzonitrile to travel further up the TLC plate, resulting in a higher Rf value.
For practical applications such as reaction monitoring or column chromatography solvent system selection, an ideal Rf value is typically between 0.2 and 0.4.[19][20] In this range, there is sufficient separation from the baseline and the solvent front to allow for clear resolution of the compound of interest from starting materials, byproducts, or other impurities. Based on the provided data, a solvent system of approximately 20-30% ethyl acetate in hexane would be a suitable starting point for the analysis and purification of 2-amino-6-iodobenzonitrile.
It is also important to consider potential issues such as streaking, which can occur with amines.[14][15] If streaking is observed, the addition of a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase can often resolve the issue by neutralizing acidic sites on the silica gel.[15]
Conclusion
This guide has provided a detailed overview of the thin-layer chromatography of 2-amino-6-iodobenzonitrile in ethyl acetate/hexane solvent systems. By understanding the fundamental principles of TLC and following the outlined experimental protocol, researchers can effectively utilize this technique for reaction monitoring and the development of purification methods. The presented data serves as a practical starting point for selecting an appropriate mobile phase composition to achieve optimal separation and resolution. As with any chromatographic method, empirical optimization is key to achieving the best results for a specific application.
References
- MicoBio Chemical. (2025, June 17).
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]
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Sciencing. (2022, August 30). Factors That Affect RF Values In Thin Layer Chromatography. [Link]
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BYJU'S. (2022, August 2). R F Value Explanation. [Link]
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Wikipedia. (n.d.). Thin-layer chromatography. [Link]
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University of Rochester. (n.d.). How To: Monitor by TLC. [Link]
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Oreate AI Blog. (2026, January 22). Understanding Rf Values in Thin Layer Chromatography. [Link]
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Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
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University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). [Link]
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
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OpenOChem Learn. (n.d.). TLC. [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. [Link]
-
alwsci. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). [Link]
-
Journal of the Chemical Society of Pakistan. (1982). Thin Layer Chromatography of Aromatic Amines. [Link]
-
University of Victoria. (n.d.). Thin layer chromatography. [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. [Link]
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AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). [Link]
-
Analytical Methods. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]
-
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]
-
YouTube. (2021, August 23). Visualizing a TLC plate. [Link]
-
Amrita Vishwa Vidyapeetham. (n.d.). Thin Layer Chromatography. [Link]
-
University of Illinois. (n.d.). 5. Thin Layer Chromatography. [Link]
-
Oreate AI Blog. (2026, January 16). Understanding RF Values in Thin Layer Chromatography (TLC). [Link]
-
CHEMLYTE SOLUTIONS CO.,LTD. (n.d.). 2-aMino-6-iodobenzonitrile. [Link]
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Safety Operating Guide
2-Amino-6-iodobenzonitrile Proper Disposal Procedures
[1][2][3][4]
Part 1: Executive Safety Summary (Immediate Action Card)
Stop. Before handling waste containing 2-Amino-6-iodobenzonitrile, verify you are compliant with the following critical safety parameters. This compound presents a dual hazard profile: acute toxicity from the nitrile moiety and halogenated waste classification due to the iodine atom.
| Parameter | Critical Directive |
| Primary Hazard | Toxic & Irritant. Potential for Hydrogen Cyanide (HCN) evolution if acidified. |
| Waste Stream | Halogenated Organic. Do NOT mix with non-halogenated solvents. |
| Incompatibility | Strong Acids & Oxidizers. Never dispose of in acidic waste streams (pH < 7). |
| PPE Requirement | Nitrile gloves (double-gloved recommended), lab coat, safety goggles, and N95/P100 respirator if dust is present. |
| Disposal Method | High-Temperature Incineration via licensed hazardous waste contractor. |
Part 2: Chemical Profile & Hazard Identification
To dispose of this chemical safely, you must understand the causality behind the protocols. 2-Amino-6-iodobenzonitrile is not a generic organic solid; its structure dictates specific handling constraints.
The Nitrile Hazard ( )
The nitrile group at the C-1 position is stable under neutral conditions but poses a lethal risk if subjected to acidic hydrolysis.
-
Mechanism: In the presence of strong acids (e.g., HCl, H₂SO₄), the nitrile group can hydrolyze or liberate Hydrogen Cyanide (HCN) gas, which is rapidly fatal.
-
Operational Rule: Never add this waste to containers designated for acidic waste (e.g., "Acid Organic" streams). Maintain waste pH
7.
The Iodine Hazard ( )
The iodine atom at the C-6 position classifies this as a Halogenated Compound .
-
Mechanism: Unlike chlorine or bromine, the carbon-iodine bond is weaker, making the compound reactive to radical initiators or strong light. However, for disposal purposes, the presence of a heavy halogen means it cannot be burned in standard non-halogenated solvent boilers due to the formation of corrosive acid gases (HI/I₂) and potential dioxin-like byproducts if not incinerated at sufficiently high temperatures with scrubbers.
-
Operational Rule: Must be segregated into the "Halogenated" waste stream.
Part 3: Waste Segregation & Decision Logic
Effective disposal begins with segregation at the bench. Mixing this compound with the wrong stream can result in regulatory fines or dangerous chemical reactions.
Waste Stream Decision Matrix
Figure 1: Decision logic for segregating 2-Amino-6-iodobenzonitrile waste. Note that due to the iodine content, the "Halogenated" stream is the mandatory default for liquids to ensure proper incineration.
Part 4: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Spill Debris)
Applicability: Expired reagent, contaminated weighing boats, spill cleanup materials.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass jar with a chemically resistant (Teflon-lined) cap.
-
Labeling: Apply a hazardous waste label immediately.
-
Packing:
-
Transfer solid carefully to avoid dust generation.[5]
-
If the solid is in a vial, place the entire vial into the larger waste jar (overpacking) to minimize exposure.
-
-
Storage: Store in a satellite accumulation area (SAA) away from acids and oxidizers until pickup.
Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)
Applicability: Filtrates, HPLC waste, or reaction solvents containing the compound.
-
Stream Selection: Designate as "Halogenated Organic Solvent Waste."
-
Why? Even if dissolved in methanol or ethyl acetate (non-halogenated solvents), the solute (2-Amino-6-iodobenzonitrile) introduces halogens (Iodine) into the mixture. Most incinerators require <1% halogen content for the "Non-Halogenated" price tier. Exceeding this without declaration is a compliance violation.
-
-
Compatibility Check: Ensure the waste container does not contain acidic aqueous layers.
-
Test: If unsure, check pH with a dipstick. If pH < 4, neutralize carefully with Sodium Bicarbonate (NaHCO₃) before adding the nitrile compound.
-
-
Transfer: Pour into the carboy using a funnel. Close the latch/cap immediately after use to prevent volatile emissions.
Protocol C: Contaminated Sharps & Glassware
Applicability: Syringes, needles, broken vials.[6]
-
Gross Contamination: If a syringe contains visible liquid, empty it into the Liquid Waste container first.
-
Disposal: Place chemically contaminated sharps into a Chemically Contaminated Sharps Container (usually yellow or white, distinct from biohazard red).
-
Destruction: These containers are incinerated, which destroys the chemical residue.
Part 5: Emergency Spill Response
Scenario: A 5g bottle of 2-Amino-6-iodobenzonitrile drops and shatters on the floor.
-
Evacuate & Ventilate: Clear the immediate area.[3] If in a small room, open a window or ensure fume hood is running to cycle air.
-
PPE Up: Don nitrile gloves (double layer), safety goggles, lab coat, and a fit-tested N95 or P100 respirator (dust inhalation is the primary acute risk).
-
Containment: Cover the spill with a damp paper towel to prevent dust from becoming airborne.
-
Cleanup:
-
Disposal: Place all cleanup materials (towels, scoop, debris) into a clear plastic bag, seal it, tape it shut, and place it inside the Solid Waste container.
Part 6: Regulatory Compliance (RCRA & EPA)
While 2-Amino-6-iodobenzonitrile is not explicitly listed on the EPA "P-List" (acutely hazardous) or "U-List" (toxic) by its specific CAS number, it falls under the Characteristic of Toxicity and Halogenated Organic guidelines.
| Regulatory Body | Classification | Code/Note |
| RCRA (USA) | Hazardous Waste | Likely D003 (Reactivity) if cyanide generation is theoretically possible under acidic conditions, though typically managed as generic Toxic/Irritant organic waste. |
| DOT (Shipping) | Toxic Solid, Organic, N.O.S. | UN 2811 or UN 3439 (Nitriles, solid, toxic, n.o.s.). |
| EPA Method | Incineration | Must be destroyed in a permitted hazardous waste incinerator equipped with halogen acid scrubbers. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). HW-450: Introduction to Hazardous Waste Identification. Retrieved from [Link]
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- 1. 2-Amino-6-iodobenzonitrile,123241-50-9-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 2. echemi.com [echemi.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
